Nav1.7-IN-2
Overview
Description
Nav1.7-IN-2 is a compound that acts as an inhibitor of the voltage-gated sodium channel Nav1.7. This channel is predominantly expressed in sensory neurons and plays a crucial role in the transmission of pain signals.
Scientific Research Applications
Nav1.7-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the properties and functions of voltage-gated sodium channels.
Biology: Helps in understanding the role of Nav1.7 in sensory neurons and pain transmission.
Medicine: Potential therapeutic applications in pain management, particularly for chronic pain conditions.
Industry: Used in the development of new analgesic drugs and pain relief therapies.
Mechanism of Action
Nav1.7-IN-2 works by inhibiting the Nav1.7 sodium channel, which plays a key role in the generation and conduction of action potentials, thus important for electrical signaling by most excitable cells . By inhibiting this channel, this compound can help in the treatment of diseases like chronic pain disorder .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nav1.7-IN-2 involves several steps, starting with the preparation of key intermediates. One common approach is the use of carbenoid-involved reactions integrated with scaffold-based screening. This method allows for the generation of a diverse library of compounds, from which this compound can be isolated .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Nav1.7-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Comparison with Similar Compounds
Nav1.7-IN-2 is unique in its high selectivity for the Nav1.7 sodium channel, which distinguishes it from other inhibitors that may affect multiple sodium channel subtypes. Similar compounds include:
Carbamazepine: Used for epilepsy and neuropathic pain but affects multiple sodium channels.
Lacosamide: Used for epilepsy and neuropathic pain, with a different binding site on the sodium channel.
Vixotrigine: An analgesic candidate with selectivity for Nav1.7 but different pharmacological properties
This compound’s unique binding properties and high selectivity make it a promising candidate for the development of new pain relief therapies .
Properties
IUPAC Name |
3-[[4-[3-(4-fluoro-2-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c1-14-10-16(23)6-7-19(14)30-18-12-28(13-18)20-8-9-25-22(27-20)26-17-5-3-4-15(11-17)21(29)24-2/h3-11,18H,12-13H2,1-2H3,(H,24,29)(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAKJGXMORSMIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC2CN(C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.